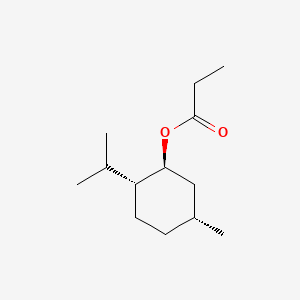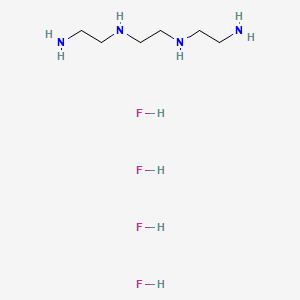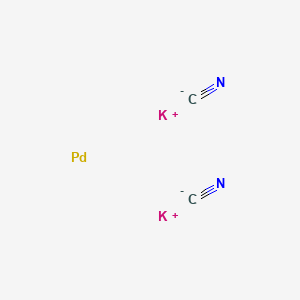
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of benzyl compounds, followed by etherification and ammonium salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenoxy compounds, while substitution reactions can produce a range of ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ammonium salts with chlorinated benzyl and phenoxy groups. Examples are:
- Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-dimethylphenoxy)ethoxy)ethyl)dimethyl-, chloride
- Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-diethylphenoxy)ethoxy)ethyl)dimethyl-, chloride
Uniqueness
What sets Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for targeted applications in research and industry.
Propiedades
| 66902-76-9 | |
Fórmula molecular |
C29H44Cl3NO2 |
Peso molecular |
545.0 g/mol |
Nombre IUPAC |
2-[2-[2-chloro-4,6-di(pentan-3-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H44Cl2NO2.ClH/c1-7-23(8-2)25-19-27(24(9-3)10-4)29(28(31)20-25)34-18-17-33-16-15-32(5,6)21-22-11-13-26(30)14-12-22;/h11-14,19-20,23-24H,7-10,15-18,21H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
IIUJHNCIGNJERC-UHFFFAOYSA-M |
SMILES canónico |
CCC(CC)C1=CC(=C(C(=C1)Cl)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)C(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








